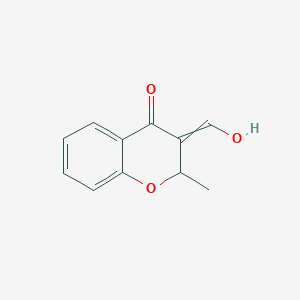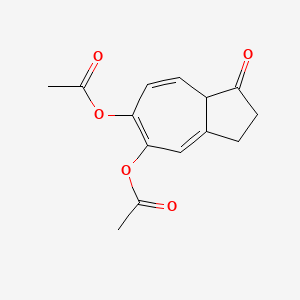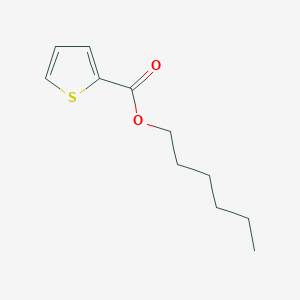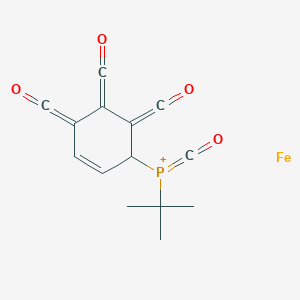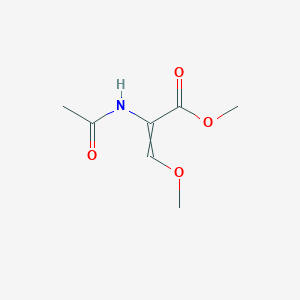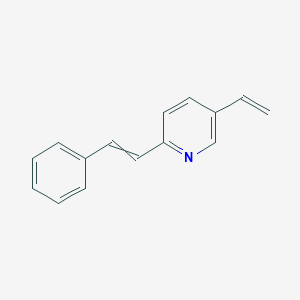
5-Ethenyl-2-(2-phenylethenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethenyl-2-(2-phenylethenyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with an ethenyl group at the 5-position and a phenylethenyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-(2-phenylethenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
5-Ethenyl-2-(2-phenylethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl groups to ethyl groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce ethyl-substituted derivatives.
科学的研究の応用
5-Ethenyl-2-(2-phenylethenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Ethenyl-2-(2-phenylethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and processes. For example, it may inhibit or activate certain enzymes, leading to changes in cellular functions .
類似化合物との比較
Similar Compounds
2-Ethenylpyridine: Lacks the phenylethenyl group, making it less complex.
2-Phenylethenylpyridine: Similar but without the ethenyl group at the 5-position.
Pyridine: The parent compound, simpler in structure.
Uniqueness
5-Ethenyl-2-(2-phenylethenyl)pyridine is unique due to the presence of both ethenyl and phenylethenyl groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
91598-26-4 |
|---|---|
分子式 |
C15H13N |
分子量 |
207.27 g/mol |
IUPAC名 |
5-ethenyl-2-(2-phenylethenyl)pyridine |
InChI |
InChI=1S/C15H13N/c1-2-13-8-10-15(16-12-13)11-9-14-6-4-3-5-7-14/h2-12H,1H2 |
InChIキー |
RCBSUTWMXDEUEN-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CN=C(C=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



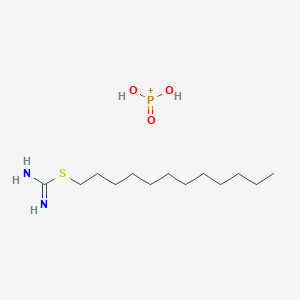

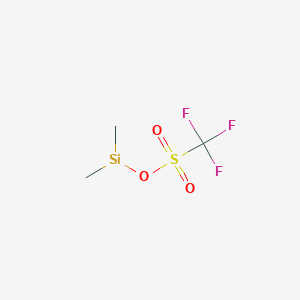
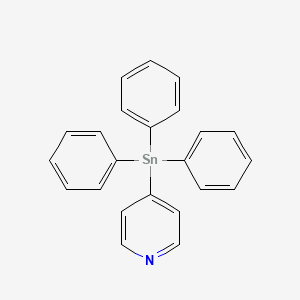

![2'-Fluoro-4'-propyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B14364350.png)
![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
